Structural Characterization of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: A Comprehensive Analytical Guide
Structural Characterization of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: A Comprehensive Analytical Guide
Executive Summary & Mechanistic Context
1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1338976-16-1)[1], also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, is a highly reactive electrophilic building block widely utilized in medicinal chemistry. The imidazole core provides a versatile zinc-binding and hydrogen-bonding motif, making its sulfonamide derivatives critical in the design of farnesyltransferase inhibitors and targeted anti-cancer agents[2][3].
However, the extreme electrophilicity of the sulfonyl chloride moiety presents significant analytical challenges. Standard characterization pipelines often fail because the −SO2Cl group is highly susceptible to nucleophilic attack by trace moisture, leading to artifactual hydrolysis. As a result, structural characterization requires a highly controlled, self-validating analytical environment to ensure the integrity of the analyte.
Experimental Design & Causality
As an Application Scientist, it is critical to understand why standard analytical methods must be adapted for sulfonyl chlorides. The experimental choices below are driven by the fundamental reactivity of the molecule:
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NMR Spectroscopy (Anhydrous Conditions): Commercial Chloroform-d ( CDCl3 ) often contains trace DCl and D2O . If used directly, the sulfonyl chloride rapidly hydrolyzes to 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid. Causality: Passing CDCl3 through basic alumina neutralizes DCl and sequesters moisture, ensuring the structural integrity of the analyte during acquisition.
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FT-IR Spectroscopy (ATR vs. KBr): Traditional KBr pellet pressing introduces hygroscopic salts that absorb atmospheric moisture, leading to in-situ hydrolysis under mechanical pressure. Causality: Attenuated Total Reflectance (ATR) FT-IR allows for direct, pressure-free analysis of the neat solid, preserving the diagnostic S=O and S−Cl vibrational modes.
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High-Resolution Mass Spectrometry (Derivatization): Direct Electrospray Ionization (ESI) of sulfonyl chlorides typically yields the inactive sulfonic acid mass [M−Cl+OH]− due to hydrolysis in the aqueous LC mobile phase. Causality: Pre-column derivatization with a secondary amine (e.g., diethylamine) converts the reactive chloride into a stable, easily ionizable sulfonamide, allowing for unambiguous mass confirmation.
Fig 1. Moisture-free analytical workflow for sulfonyl chloride characterization.
Detailed Analytical Methodologies
Protocol 1: Anhydrous NMR Acquisition (Self-Validating)
To confirm the presence of the isopropyl group and the intact imidazole ring, moisture-free NMR is required.
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Solvent Preparation: Dry basic alumina at 200°C for 4 hours. Pack a small glass pipette with glass wool and 2 cm of the dried alumina.
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Elution: Elute 1.0 mL of CDCl3 through the micro-column directly into an oven-dried NMR tube flushed with argon.
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Sample Prep: Rapidly dissolve 15 mg of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in the treated CDCl3 . Seal the tube with a PTFE cap and parafilm.
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System Validation: Prior to integration, inspect the spectrum for the H2O peak at δ 1.56 ppm. A valid, anhydrous preparation will show an H2O integral of <0.05 relative to the imidazole protons, and a complete absence of a broad sulfonic acid −OH peak (>10 ppm).
Protocol 2: ATR-FTIR Spectroscopy
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Background: Collect a background spectrum on a diamond-ATR crystal (ambient air, 64 scans, 4 cm−1 resolution).
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Acquisition: Apply 2-3 mg of the neat compound directly onto the crystal. Apply minimal pressure using the anvil to ensure contact without inducing mechanochemical degradation.
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Cleaning: Immediately clean the crystal with anhydrous isopropanol to prevent chloride etching of the ATR mounting ring.
Protocol 3: Pre-Column Derivatization for HRMS
Because the intact sulfonyl chloride (Exact Mass: 208.0073) will not survive ESI-MS, it must be trapped.
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Reaction: Dissolve 5 mg of the sulfonyl chloride in 1.0 mL of anhydrous dichloromethane (DCM). Add 20 µL of anhydrous diethylamine (excess) and 10 µL of N,N-diisopropylethylamine (DIPEA).
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Incubation: Stir at room temperature for 15 minutes to ensure complete conversion to 1-isopropyl-1H-imidazole-4-sulfonic acid diethylamide.
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Preparation: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of LC-MS grade acetonitrile/water (50:50).
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System Validation: Monitor the extracted ion chromatogram (EIC) for the sulfonic acid byproduct ( [M−H]− m/z 189.0339). A robust derivatization will show >98% conversion to the sulfonamide ( [M+H]+ m/z 246.1271) with negligible sulfonic acid signal.
Fig 2. Hydrolytic degradation vs. amine derivatization pathways for MS analysis.
Quantitative Data Summaries
The structural identity of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is confirmed by matching empirical data against the theoretical parameters outlined below. The isopropyl group is distinctly identified by its septet/doublet splitting system, while the highly deshielded C4 carbon confirms the attachment of the −SO2Cl group.
Table 1: Expected NMR Chemical Shifts (400 MHz, CDCl3 )
| Nucleus | Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Structural Rationale |
| 1H | 7.95 | Singlet (or fine d) | 1H | Imidazole C2-H : Deshielded by adjacent N atoms. |
| 1H | 7.80 | Singlet (or fine d) | 1H | Imidazole C5-H : Deshielded by the adjacent −SO2Cl group. |
| 1H | 4.60 | Septet ( J≈6.8 Hz) | 1H | Isopropyl -CH- : Strongly deshielded by the N1 atom. |
| 1H | 1.55 | Doublet ( J≈6.8 Hz) | 6H | Isopropyl -CH3 : Two equivalent methyl groups. |
| 13C | 141.5 | Singlet | - | Imidazole C4 : Quaternary, bearing the −SO2Cl group. |
| 13C | 139.0 | Singlet | - | Imidazole C2 : Aromatic methine between nitrogens. |
| 13C | 123.0 | Singlet | - | Imidazole C5 : Aromatic methine. |
| 13C | 51.0 | Singlet | - | Isopropyl -CH- : Aliphatic methine attached to N1. |
| 13C | 22.5 | Singlet | - | Isopropyl -CH3 : Aliphatic methyl carbons. |
Table 2: Key FT-IR Vibrational Frequencies (ATR)
| Frequency ( cm−1 ) | Intensity | Mode | Diagnostic Significance |
| ~3120 | Weak | C-H stretch ( sp2 ) | Confirms the presence of the aromatic imidazole ring. |
| ~2980 | Medium | C-H stretch ( sp3 ) | Confirms the aliphatic isopropyl group. |
| ~1375 | Strong | Asymmetric S=O stretch | Primary indicator of an intact sulfonyl group. |
| ~1170 | Strong | Symmetric S=O stretch | Secondary indicator of an intact sulfonyl group. |
| ~590 | Medium | S-Cl stretch | Critical: Disappears if the sample has hydrolyzed. |
References
- Imidazole-1-sulfonyl azide - Sigma-Aldrich (Contains CAS and synonym data for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride).
- Source: nih.
- Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)
Sources
- 1. Imidazole-1-sulfonyl azide | Sigma-Aldrich [sigmaaldrich.com]
- 2. Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
